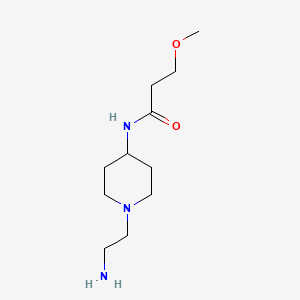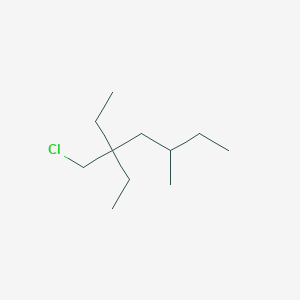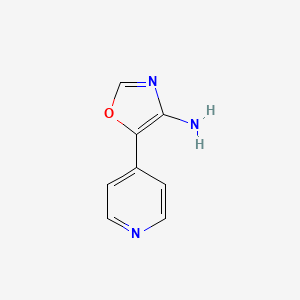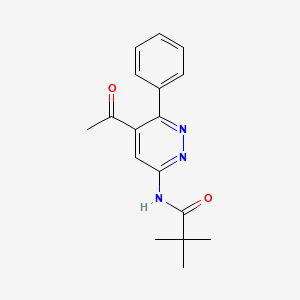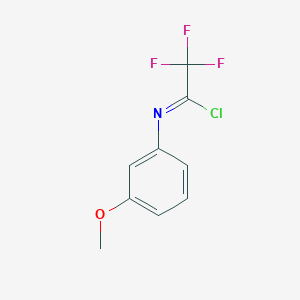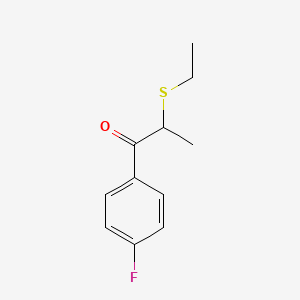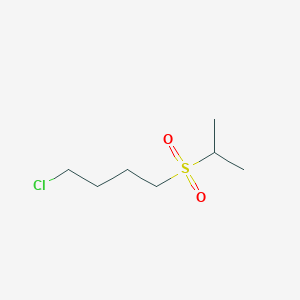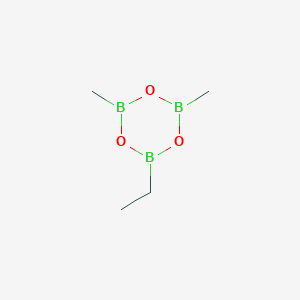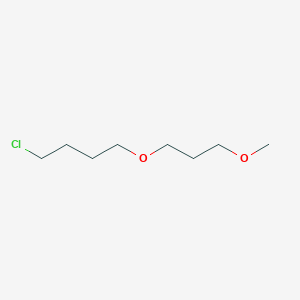
1-Chloro-4-(3-methoxypropoxy)butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-(3-methoxypropoxy)butane is an organic compound with the molecular formula C8H17ClO2 and a molecular weight of 180.67 g/mol . This compound is characterized by the presence of a chlorine atom and a methoxypropoxy group attached to a butane backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
The synthesis of 1-Chloro-4-(3-methoxypropoxy)butane typically involves nucleophilic substitution reactions. One common method involves the reaction of 1-chloro-4-bromobutane with sodium methoxypropoxide under controlled conditions . The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
1-Chloro-4-(3-methoxypropoxy)butane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. Common reagents include sodium hydroxide, ammonia, and thiourea.
Oxidation: The methoxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield 4-(3-methoxypropoxy)butanol.
科学的研究の応用
1-Chloro-4-(3-methoxypropoxy)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 1-Chloro-4-(3-methoxypropoxy)butane involves its reactivity towards nucleophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxypropoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
類似化合物との比較
1-Chloro-4-(3-methoxypropoxy)butane can be compared with other similar compounds such as:
1-Chloro-4-methoxybutane: This compound lacks the propoxy group, making it less versatile in certain synthetic applications.
1-Chloro-4-(2-methoxyethoxy)butane: This compound has a shorter ether chain, which may affect its solubility and reactivity.
1-Chloro-4-(3-ethoxypropoxy)butane: The ethoxy group in this compound can lead to different reactivity patterns compared to the methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
特性
分子式 |
C8H17ClO2 |
|---|---|
分子量 |
180.67 g/mol |
IUPAC名 |
1-chloro-4-(3-methoxypropoxy)butane |
InChI |
InChI=1S/C8H17ClO2/c1-10-6-4-8-11-7-3-2-5-9/h2-8H2,1H3 |
InChIキー |
UBOIINRRZBOFDE-UHFFFAOYSA-N |
正規SMILES |
COCCCOCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


